
Sodium cyclopent-2-ene-1-undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium cyclopent-2-ene-1-undecanoate is a chemical compound with the molecular formula C16H27NaO2. It is known for its applications in various industrial and scientific fields. This compound is characterized by its unique structure, which includes a cyclopentene ring and an undecanoate chain, making it a versatile molecule in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclopent-2-ene-1-undecanoate typically involves the reaction of cyclopent-2-ene-1-undecanoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve steps such as esterification, saponification, and neutralization .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and automated systems to maintain consistency and efficiency. The process includes rigorous quality control measures to ensure the final product meets industry standards. The compound is usually produced in bulk and packaged in airtight containers to preserve its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium cyclopent-2-ene-1-undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopent-2-ene-1-undecanoic acid, while reduction can produce cyclopent-2-ene-1-undecanol .
Applications De Recherche Scientifique
Sodium cyclopent-2-ene-1-undecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is utilized in the production of surfactants, lubricants, and synthetic materials
Mécanisme D'action
The mechanism of action of sodium cyclopent-2-ene-1-undecanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Sodium cyclopent-2-ene-1-octanoate
- Sodium cyclopent-2-ene-1-decanoate
- Sodium cyclopent-2-ene-1-dodecanoate
Comparison: Sodium cyclopent-2-ene-1-undecanoate stands out due to its unique chain length and structural properties, which confer specific reactivity and stability.
Propriétés
Numéro CAS |
5587-76-8 |
|---|---|
Formule moléculaire |
C16H27NaO2 |
Poids moléculaire |
274.37 g/mol |
Nom IUPAC |
sodium;11-cyclopent-2-en-1-ylundecanoate |
InChI |
InChI=1S/C16H28O2.Na/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15;/h9,12,15H,1-8,10-11,13-14H2,(H,17,18);/q;+1/p-1 |
Clé InChI |
PCZFVTPRFQOIND-UHFFFAOYSA-M |
SMILES canonique |
C1CC(C=C1)CCCCCCCCCCC(=O)[O-].[Na+] |
Numéros CAS associés |
459-67-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


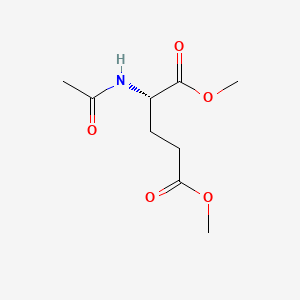
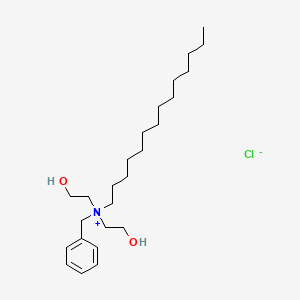
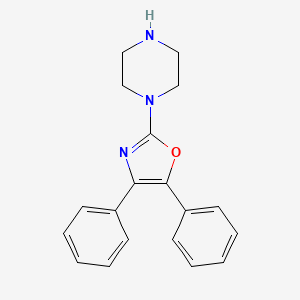
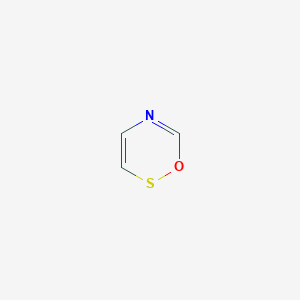
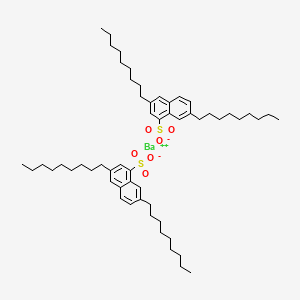
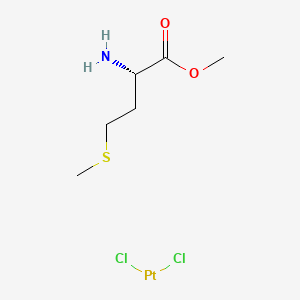
![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)
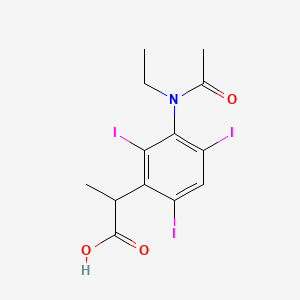
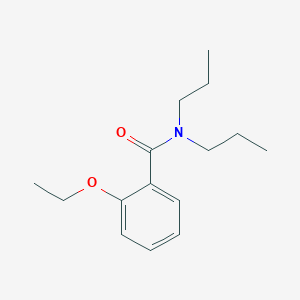
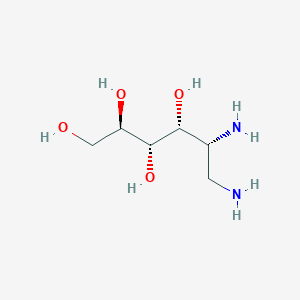
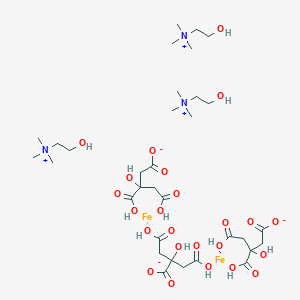
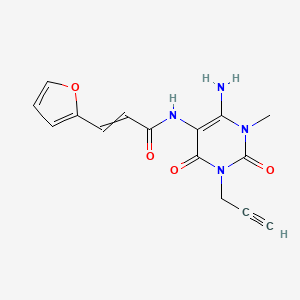
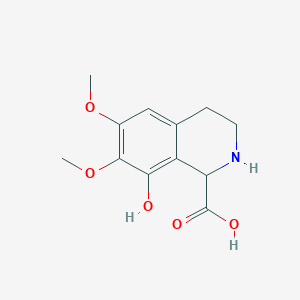
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)
